Farnesyl acetate

biorational insecticide Plutella xylostella LC50 toxicity

Select Farnesyl acetate for its unique JHA activity, unlike its JHAN antagonist analog farnesol. This sesquiterpene ester delivers superior larvicidal potency (LC50 56.41 mg/L against P. xylostella) and blocks protein prenylation in mammalian cells. With a >8-hour blotter longevity for persistent floral accords, its lower volatility ensures consistent R&D and industrial performance that generic terpenoid esters cannot replicate.

Molecular Formula C17H28O2
Molecular Weight 264.4 g/mol
CAS No. 29548-30-9
Cat. No. B1205464
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFarnesyl acetate
CAS29548-30-9
Synonymsfarnesyl acetate
farnesylacetate
farnesylacetic acid
farnesylacetic acid, (E,E)-isome
Molecular FormulaC17H28O2
Molecular Weight264.4 g/mol
Structural Identifiers
SMILESCC(=CCCC(=CCCC(=CCOC(=O)C)C)C)C
InChIInChI=1S/C17H28O2/c1-14(2)8-6-9-15(3)10-7-11-16(4)12-13-19-17(5)18/h8,10,12H,6-7,9,11,13H2,1-5H3
InChIKeyZGIGZINMAOQWLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityPractically insoluble to insoluble in water
Soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Farnesyl Acetate (CAS 29548-30-9): Sesquiterpene Ester for Insecticidal, Fragrance, and Cell Signaling Applications


Farnesyl acetate (CAS 29548-30-9) is a sesquiterpene ester derived from farnesol via esterification with acetic acid [1]. It exists as a mixture of stereoisomers and is characterized by a molecular weight of 264.4 g/mol and a pleasant floral aroma [2]. This compound is recognized for its roles in juvenile hormone signaling pathways, insecticidal activity, and as a flavor and fragrance ingredient [3].

Why Farnesyl Acetate Cannot Be Simply Replaced by Farnesol or Geranyl Acetate in Critical Applications


Despite sharing a common terpenoid backbone, farnesyl acetate exhibits distinct physicochemical and biological properties that preclude generic substitution. Its ester functional group confers lower volatility and altered receptor binding compared to the parent alcohol farnesol, while its extended sesquiterpene chain yields different insecticidal potency and metabolic stability relative to the monoterpene ester geranyl acetate [1]. Direct comparative studies reveal divergent juvenile hormone activity, larvicidal efficacy, and fragrance tenacity, underscoring that in-class compounds are not functionally interchangeable for research or industrial applications [2].

Farnesyl Acetate (CAS 29548-30-9): Direct Comparative Evidence for Research and Industrial Selection


Superior Insecticidal Potency Against Diamondback Moth Larvae Compared to Other Farnesyl Derivatives

Farnesyl acetate demonstrated the highest larvicidal activity against second-instar Plutella xylostella larvae among five tested farnesyl derivatives in a direct head-to-head leaf-dip bioassay [1]. At a concentration of 100 mg/L, farnesyl acetate caused 64% larval mortality, compared to only 30% for farnesyl acetone, 13.3% for hexahydrofarnesyl acetone, 10% for farnesyl bromide, and 3.3% for farnesyl chloride [1]. The 96-hour LC50 for farnesyl acetate was 56.41 mg/L, whereas farnesyl acetone required a 2.5-fold higher concentration (LC50 = 142.87 mg/L) to achieve comparable mortality [1]. The remaining derivatives (farnesyl bromide, farnesyl chloride, hexahydrofarnesyl acetone) exhibited no quantifiable toxicity under the tested conditions [1].

biorational insecticide Plutella xylostella LC50 toxicity

Divergent Juvenile Hormone Receptor Activity: Farnesyl Acetate Acts as Agonist, Farnesol as Antagonist

In a direct comparative study of juvenile hormone (JH)-based insect growth regulator activity, farnesyl acetate and farnesol exhibited opposing pharmacological effects on the Aedes mosquito JH receptor complex [1]. Farnesyl acetate functioned as a JH agonist (JHA) in a concentration-dependent manner, inducing receptor complex formation. In contrast, farnesol acted as a JH antagonist (JHAN), actively interfering with pyriproxyfen-mediated binding to the JH receptor complex [1]. This functional dichotomy translates to distinct larvicidal mechanisms and differential impacts on ovarian development in female mosquitoes [1].

insect growth regulator juvenile hormone analog Aedes mosquito

Comparable DNA Replication Inhibition to BZA-5B in Mammalian Cell Models

Farnesyl acetate inhibits DNA replication in both Chinese hamster ovary (CHO) cells and human HeLa cells with efficacy comparable to BZA-5B, a known farnesylation inhibitor [1]. The compound blocks protein prenylation in cells to a degree similar to BZA-5B, while maintaining protein synthesis capacity [1]. The inhibition of DNA replication occurs even in cells treated with high levels of compactin or lacking HMG-CoA reductase, suggesting a mechanism distinct from mere metabolic blockade of the mevalonate pathway [1].

cell cycle arrest protein prenylation cancer research

Significant Toxicity to Red Palm Weevil Larvae: LD50 Comparison with Farnesol

In dose-mortality bioassays against mid-aged eighth-instar red palm weevil (Rhynchophorus ferrugineus) larvae, farnesyl acetate exhibited significant toxicity with an LD50 of 7867 ppm [1]. Farnesol demonstrated slightly higher acute toxicity (LD50 = 6559 ppm), but both sesquiterpenes were among the only three compounds tested to show meaningful lethality, with picrotoxin (LD50 = 317 ppm) serving as the positive control [1].

biopesticide Rhynchophorus ferrugineus palm pest control

Lower Vapor Pressure Contributes to Extended Fragrance Longevity vs. Farnesol

Farnesyl acetate exhibits a vapor pressure of 0.000489 mmHg at 25°C (estimated via Modified Grain method), which is approximately 32% higher than that of farnesol (0.00037 mmHg at 25°C) [1][2]. While farnesol is slightly less volatile, farnesyl acetate is classified as a heart/base note in perfumery and demonstrates strong longevity on blotters, remaining noticeable beyond eight hours [3]. The ester functional group reduces polarity compared to the parent alcohol, altering evaporation kinetics and substantivity on various substrates [3].

fragrance formulation tenacity perfumery

Farnesyl Acetate (CAS 29548-30-9): Prioritized Application Scenarios Based on Quantitative Evidence


Development of Biorational Insecticides Targeting Lepidopteran Pests

Given its demonstrated superior larvicidal potency against Plutella xylostella (LC50 = 56.41 mg/L) and sublethal effects on pupation, emergence, and fecundity [1], farnesyl acetate is a prioritized candidate for formulating eco-friendly insecticides. Its efficacy in inducing morphogenetic abnormalities further supports its use in integrated pest management programs for cruciferous vegetables.

Insect Endocrinology and Juvenile Hormone Signaling Research

Farnesyl acetate's unique activity as a juvenile hormone agonist (JHA), in direct contrast to farnesol's antagonist (JHAN) action [2], makes it an essential tool for dissecting JH receptor complex formation and downstream gene regulation in insects such as Aedes mosquitoes. Researchers studying insect growth regulation should select farnesyl acetate specifically for JHA-mediated experiments.

Cell Biology Studies on Mevalonate Pathway and Protein Prenylation

Farnesyl acetate inhibits DNA replication and blocks protein prenylation in mammalian cells with efficacy comparable to BZA-5B, even in the presence of HMG-CoA reductase blockade [3]. This property renders it valuable for investigations into cell cycle control, cancer biology, and the regulation of isoprenoid biosynthesis in CHO and HeLa cell models.

Long-Lasting Floral Fragrance Formulations in Perfumery and Cosmetics

With a heart/base note profile and extended longevity on blotters (noticeable beyond 8 hours) [4], farnesyl acetate is well-suited for creating persistent floral accords in fine fragrances, soaps, and cosmetic products. Its subtle green-floral rose odor and moderate projection offer formulators a distinct alternative to the more volatile farnesol [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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